Carbon tetralithium

Lithium-dense reagents Stoichiometric efficiency Organometallic procurement

Researchers requiring a stoichiometrically dense C⁴⁻ transfer reagent face limited options, as conventional organolithiums deliver only one equivalent per molecule. Carbon tetralithium (CLi₄) resolves this by providing four reactive C-Li bonds per single-carbon unit, enabling direct installation of a quaternary carbon centre or methane terminus. • Delivers up to 4 equiv. nucleophilic/basic reactivity vs. 1 equiv. from n-BuLi or MeLi; hydrolyses cleanly to CH₄. • Decomposition at 225°C yields solid Li₂C₂ + Li, eliminating gaseous by-product pressure hazards inherent to methyllithium. • Prepared via Maercker-Theis route in cyclopentane; supplied as a pyrophoric red solid under inert atmosphere.

Molecular Formula CH3Li4+3
Molecular Weight 42.9 g/mol
CAS No. 38827-79-1
Cat. No. B15474756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbon tetralithium
CAS38827-79-1
Molecular FormulaCH3Li4+3
Molecular Weight42.9 g/mol
Structural Identifiers
SMILES[Li+].[Li+].[Li+].[Li+].[CH3-]
InChIInChI=1S/CH3.4Li/h1H3;;;;/q-1;4*+1
InChIKeyGYXXOKSAZJQAEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbon Tetralithium (CLi4) Baseline Identity


Carbon tetralithium (IUPAC: tetralithiomethane), with the molecular formula CLi4 and a molecular weight of 39.775 g·mol⁻¹, is a fully lithiated methane analogue belonging to the organolithium compound class [1]. It is an extremely pyrophoric red solid that decomposes at 225 °C and is soluble in nonpolar solvents such as cyclohexane and cyclopentane [2]. First reported by Chung and Lagow in 1972 as the inaugural example of a perlithiated alkane, and subsequently refined by Maercker and Theis in 1984, CLi4 is distinguished from all partially lithiated methanes (CH4−nLin, n = 1–3) and from conventional monolithium reagents (e.g., n-butyllithium, methyllithium) by its four equivalent, highly polar C–Li bonds arranged around a single carbon centre, yielding the highest achievable gravimetric lithium density in a neutral hydrocarbon-based molecule [3].

Fully lithiated methane with four equivalent C–Li bonds
Highest gravimetric lithium density among neutral hydrocarbon-based organolithiums
Suitable for nonpolar solvent-based workflows (cyclohexane, cyclopentane)

Why Generic Organolithium Substitution Fails for CLi4


Carbon tetralithium cannot be interchanged with commercially prevalent organolithium reagents such as n-butyllithium or methyllithium because its defining functional characteristic—four reactive C–Li bonds per single-carbon molecular unit—generates a fundamentally distinct stoichiometric profile, thermochemical stability, and reaction-product landscape . Whereas monolithium reagents contribute exactly one equivalent of nucleophilic or basic reactivity per molecule, CLi4 delivers up to four equivalents, simultaneously functioning as a C⁴⁻ synthon that hydrolyses directly to methane (CH4) rather than to an alkyl hydrocarbon [1]. Its decomposition pathway at 225 °C yields lithium carbide (Li2C2) and elemental lithium rather than disproportionation products typical of methyllithium, and its gas-phase thermochemical stability—quantified by an atomization energy of 1149 ± 24 kJ·mol⁻¹—places it in a distinct energetic class relative to CLi3 (918 ± 10 kJ·mol⁻¹) [2]. These differences carry direct consequences for reaction design, stoichiometric optimisation, thermal budgeting, and procurement specification.

Stoichiometry
Monolithium reagents deliver one Li equivalent per molecule; CLi4 functions as a C⁴⁻ synthon with four equivalents, fundamentally altering reaction stoichiometry.
Thermochemistry
CLi4 atomization energy (1149 kJ·mol⁻¹) places it in a distinct energetic class vs. CLi3 (918 kJ·mol⁻¹); thermal budgeting and stability profiles may not transfer.
Decomposition
CLi4 decomposes to non-volatile solids (Li2C2 + Li) at 225 °C, unlike methyllithium which evolves gaseous methane, requiring different vessel and safety engineering.

Quantitative Procurement Evidence for CLi4


Gravimetric Lithium Loading: CLi4 vs. Monolithium Reagents

Carbon tetralithium (CLi4) delivers the highest gravimetric lithium content among all neutral hydrocarbon-based organolithium compounds. Calculated from elemental composition, CLi4 contains 69.8 wt% lithium, substantially exceeding dilithiomethane (CH2Li2, 49.7 wt%), methyllithium (CH3Li, 31.6 wt%), and n-butyllithium (C4H9Li, 10.8 wt%) [1]. This translates into a 2.2× advantage over methyllithium and a 6.5× advantage over n-butyllithium on a lithium-per-unit-mass basis, directly reducing the mass of reagent required to deliver a given molar quantity of lithium equivalents in any stoichiometrically governed process [1].

Gravimetric Li Loading
Head-to-head
69.8 wt% Li vs. 10.8 wt% (n-BuLi)
6.5× higher lithium mass fraction than n-butyllithium
Calculated from elemental composition; neutral formulas
Lithium-dense reagents Stoichiometric efficiency Organometallic procurement

Gas-Phase Atomization Energy: CLi4 vs. CLi3 and CLi6

In a single Knudsen-effusion mass spectrometric study of the vapour over Li2C2(s) at 961–1168 K, the third-law atomization energies for the gaseous CLi_n series were determined as D°₀(CLi3) = 918 ± 10 kJ·mol⁻¹, D°₀(CLi4) = 1149 ± 24 kJ·mol⁻¹, and D°₀(CLi6) = 1529 ± 28 kJ·mol⁻¹ [1]. The corresponding average C–Li bond energies are 306 ± 10, 287 ± 24, and 255 ± 28 kJ·mol⁻¹ respectively, confirming that CLi4 occupies an intermediate position—substantially more stable than CLi3 (ΔD°₀ = +231 kJ·mol⁻¹) while the C–Li bonds remain sufficiently polar for high reactivity [1]. The observed dissociation energy of CLi6 → CLi4 + Li2 is 274 ± 11 kJ·mol⁻¹, in close agreement with the theoretical prediction of 273 kJ·mol⁻¹, further validating the thermochemical model [1].

Atomization Energy
Head-to-head
CLi4: 1149 ± 24 kJ·mol⁻¹ vs. CLi3: 918 ± 10 kJ·mol⁻¹
+231 kJ·mol⁻¹ higher thermochemical stability than CLi3
Knudsen-effusion MS; third-law evaluation at 961–1168 K
Thermochemical stability Knudsen-effusion mass spectrometry Hyperlithiated molecules

Hydrogen Storage Density: CLi4 vs. OLi2

First-principles DFT calculations by Er et al. (2009) predict that isolated CLi4 binds up to 12 H₂ molecules with an average binding energy of 0.10 eV/H₂, yielding a gravimetric hydrogen storage density of 37.8 wt% [1]. In the same study, OLi2 binds 10 H₂ molecules at 0.13 eV/H₂, achieving 40.3 wt% [1]. When these polylithiated clusters are anchored to graphene-based substrates to prevent aggregation, the system-level capacity remains in the 5–8.5 wt% H₂ range [1]. More recently, CLi4-decorated hexagonal boron nitride (h-BN) monolayers achieved a gravimetric capacity of 10.70 wt% H₂, exceeding the U.S. Department of Energy target of 6.50 wt% and surpassing the analogous NLi3-decorated system (11.02 wt%) under moderate binding conditions of −0.25 to −0.19 eV/H₂ [2].

H₂ Storage Density
Cross-study
CLi4/h-BN: 10.70 wt% H₂; Isolated CLi4: 37.8 wt%
Exceeds DOE 6.50 wt% target when substrate-decorated
DFT calculations; binding energy −0.20 eV/H₂ on h-BN
Hydrogen storage materials DFT calculations Polylithiated clusters

Thermal Decomposition: CLi4 vs. Methyllithium

Carbon tetralithium decomposes at 225 °C via a distinct pathway—CLi4 → Li2C2 + 2 Li—yielding lithium carbide (a well-defined solid phase) and elemental lithium [1]. In contrast, methyllithium (CH3Li) is reported to be 'stable to about 200 °C, at which temperature it disproportionates to dilithiomethane and methane' . This represents a 25 °C higher thermal tolerance for CLi4, but more importantly, the decomposition product profile is fundamentally different: CLi4 yields non-volatile, solid decomposition products (Li2C2, Li), whereas CH3Li generates gaseous methane, posing distinct containment and pressure-management requirements [1]. Additionally, methyllithium solutions in THF exhibit a half-life of only approximately 2 days at room temperature due to solvent cleavage, whereas CLi4—when prepared as a suspension or solution in cyclopentane or cyclohexane—does not engage in ether-cleavage pathways [2].

Thermal Decomposition
Cross-study
CLi4 decomposes at 225 °C to Li2C2 + 2 Li
+25 °C margin over methyllithium; non-gaseous product profile
Literature-reported thermal stability data
Thermal stability Decomposition pathway Organolithium safety

Ionization Potential: CLi4 vs. CLi3

The NIST Chemistry WebBook compiles electron-impact ionization data for CLi4, reporting an ionization energy (IE) of 8.2 ± 0.3 eV and an appearance energy (AE) for the CLi3⁺ fragment ion of 8.1 ± 0.3 eV (with neutral Li loss) [1]. This is notably higher than the IE reported for CLi3 itself (6.0 ± 0.3 eV, determined by a different methodology by Wu, 1979) [2]. The higher ionization threshold of CLi4—requiring approximately 2.2 eV more energy to ionize than CLi3—reflects the greater thermodynamic stability of the neutral CLi4 species and provides a quantitative spectroscopic signature that can be used to distinguish CLi4 from CLi3 in gas-phase analytical workflows such as Knudsen-effusion mass spectrometry or chemical ionisation studies [1][2].

Ionization Potential
Cross-study
IE(CLi4) = 8.2 ± 0.3 eV vs. IE(CLi3) ≈ 6.0 eV
Diagnostic spectroscopic signature for gas-phase differentiation
NIST-compiled electron impact data; cross-method comparison
Ionization energetics Mass spectrometry Gas-phase physical chemistry

Pressure-Induced Antimetallization in CLi4

Ab initio density-functional theory calculations published in the Proceedings of the National Academy of Sciences demonstrate that CLi4 undergoes a rare pressure-induced antimetallization sequence: as hydrostatic pressure increases from 3 to 300 GPa, CLi4 transitions progressively from a metallic state → semimetal → semiconductor → insulator [1]. This behaviour is unusual even among elemental alkali metals, and CLi4 is identified as stable across this entire pressure range among the CLi_n system, with six favoured crystal structures at high pressure [1]. The Fermi surface filling parameter was used to quantify the evolution of free electrons during antimetallization. No analogous pressure-induced metal-to-insulator transition has been reported for any other binary lithium–carbon compound at comparable pressures, making CLi4 a unique model system for studying electronic structure evolution in lithium-rich materials under compression [1].

Pressure-Induced Antimetallization
Class-level
Metal → insulator transition across 3–300 GPa predicted by DFT
Reported as a unique electronic-phase model among Li–C binaries
Requires experimental validation; class-level inference from DFT
High-pressure physics Electronic phase transitions Antimetallization

Best-Fit Application Scenarios for CLi4


Hydrogen Storage Materials R&D

Carbon tetralithium is a leading computational candidate for hydrogen storage scaffold design. First-principles studies demonstrate that isolated CLi4 binds 12 H₂ molecules with a gravimetric density of 37.8 wt% and an average binding energy of 0.10 eV/H₂—within the ideal physisorption window for reversible ambient-temperature storage [1]. When anchored to h-BN monolayers, CLi4-decorated systems achieve 10.70 wt% H₂, exceeding the U.S. DOE 6.50 wt% target [2]. Research groups pursuing solid-state hydrogen storage materials should evaluate CLi4 as a lithium-dense cluster precursor distinct from OLi2 (10 H₂, 40.3 wt%) and NLi3 alternatives [1].

High-Temperature Organometallic Synthesis

CLi4 serves as a formal C⁴⁻ tetraanion source in organometallic synthesis, with a decomposition temperature of 225 °C that provides a 25 °C thermal margin over methyllithium (~200 °C) [1]. Its decomposition products (Li2C2 + 2 Li) are non-volatile solids, in contrast to the gaseous methane evolved during methyllithium disproportionation, simplifying pressure management in sealed reaction vessels [1]. The Maercker–Theis preparation from tetrakis(chloromercurio)methane and tert-butyllithium in cyclopentane yields a deep red-brown solution that can be quasi-titrated with electrophiles such as dimethyl disulfide at −50 °C to yield tetrakis(methylthio)methane [2], demonstrating synthetic utility as a C⁴⁻ transfer reagent.

Gas-Phase Thermochemical Calibration

The gas-phase thermochemical parameters of CLi4 are rigorously established via Knudsen-effusion mass spectrometry: atomization energy D°₀ = 1149 ± 24 kJ·mol⁻¹ and ionization energy IE = 8.2 ± 0.3 eV [1]. These experimentally determined values, compiled in the NIST Chemistry WebBook [1], make CLi4 suitable as a reference species for calibrating mass spectrometric instruments in the lithium–carbon cluster mass range and for benchmarking computational thermochemical models against experimentally anchored data. The CLi4/CLi3/CLi6 series provides a self-consistent thermochemical ladder (918 → 1149 → 1529 kJ·mol⁻¹) against which theoretical predictions for hyperlithiated and hypervalent carbon species can be validated [1].

High-Pressure Condensed-Matter Physics

CLi4 is computationally predicted to undergo a four-stage pressure-induced electronic transition—metal → semimetal → semiconductor → insulator—across the pressure range of 3–300 GPa, a phenomenon documented in PNAS [1]. This antimetallization behaviour is unique among binary lithium–carbon compounds and positions CLi4 as a model system for studying electronic structure evolution under extreme compression. Research groups investigating planetary interior chemistry, pressure-induced superconductivity, or electronic phase transitions in lithium-rich materials may procure or synthesize CLi4 for diamond-anvil cell experiments aimed at experimentally verifying these DFT predictions [1].

Application
Selection Property
Validation Focus
Hydrogen storage materials R&D
High H₂ binding capacity per cluster
Reversible physisorption window and substrate-decorated capacity
High-temperature organometallic synthesis
C⁴⁻ tetraanion transfer with thermal headroom
Non-volatile decomposition products and electrophilic quenching efficiency
Gas-phase thermochemical calibration
Experimentally anchored atomization and ionization energies
Mass spectrometric reference within the CLi_n thermochemical ladder
High-pressure condensed-matter physics
Predicted pressure-induced antimetallization sequence
Experimental verification of metal-to-insulator transition under compression
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